7,8-dipropoxy-2,3,4,5-tetrahydro-1H-3-benzazepine
Overview
Description
7,8-dipropoxy-2,3,4,5-tetrahydro-1H-3-benzazepine is a useful research compound. Its molecular formula is C16H25NO2 and its molecular weight is 263.37 g/mol. The purity is usually 95%.
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Scientific Research Applications
Dopaminergic Activity
7,8-Dipropoxy-2,3,4,5-tetrahydro-1H-3-benzazepine derivatives have been evaluated for their dopaminergic activity. These compounds are synthesized through cyclization of amino alcohols followed by demethylation. Preliminary studies have shown their potential in modulating renal blood flow and central dopaminergic activity, indicating their utility in exploring dopamine receptor agonism and its physiological effects. Notably, the dopaminergic activity is enhanced by specific substitutions on the phenyl group and by increasing lipophilicity, suggesting a path for designing potent central nervous system (CNS) active drugs (Pfeiffer et al., 1982).
Novel Synthesis Methods
Research has also focused on developing novel and efficient synthesis methods for related benzazepine derivatives. For instance, a one-pot multi-component condensation reaction has been reported to synthesize tetrahydro-2,4-dioxo-1H-benzo[b][1,5]diazepine-3-yl-2-methylpropanamide derivatives. This method offers an alternative for synthesizing benzodiazepine derivatives, expanding the chemical toolbox available for medicinal chemistry and drug discovery efforts (Shaabani et al., 2009).
Enantioselective Synthesis
The enantioselective synthesis of metabolites of therapeutic agents, such as vasopressin V2 receptor antagonists, has been achieved. This includes the synthesis of chiral centers via lipase-catalyzed transesterification, showcasing the application of enzymatic methods in obtaining optically active pharmaceuticals. This approach is significant for the development of drugs with improved efficacy and reduced side effects (Matsubara et al., 2000).
Structural Studies
Structural studies of benzazepine derivatives, including X-ray diffraction analysis, have been conducted to understand the molecular conformation and crystal packing. These studies are essential for rational drug design, as they provide insights into the molecular interactions that govern biological activity and drug-receptor affinity (Blanco et al., 2012).
Mechanism of Action
Target of Action
The primary target of 7,8-dipropoxy-2,3,4,5-tetrahydro-1H-3-benzazepine is the GluN2B subunits of the N-methyl-d-aspartate receptor (NMDAR) . NMDARs are key therapeutic targets for drug development toward several neurological disorders .
Mode of Action
This compound interacts with its targets, the GluN2B subunits of the NMDAR, in a specific and selective manner
Biochemical Pathways
The biochemical pathways affected by this compound are those involving the NMDAR . The downstream effects of these pathways are complex and varied, and can include changes in neuronal signaling and synaptic plasticity .
Properties
IUPAC Name |
7,8-dipropoxy-2,3,4,5-tetrahydro-1H-3-benzazepine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO2/c1-3-9-18-15-11-13-5-7-17-8-6-14(13)12-16(15)19-10-4-2/h11-12,17H,3-10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPSRGYKBPGQDHG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C2CCNCCC2=C1)OCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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